5,6-Dimethoxyquinolin-8-amine
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Description
5,6-Dimethoxyquinolin-8-amine is a chemical compound with the formula C11H12N2O2 . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to pyridine at two adjacent carbon atoms .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related and valuable scaffolds in organic synthesis, involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis
The molecular structure of this compound is characterized by a linear formula of C11H12N2O2 . The molecular weight of this compound is 204.23 .Chemical Reactions Analysis
Quinolin-8-amines are isomerically related and valuable scaffolds in organic synthesis. They are involved in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Mechanism of Action
While the specific mechanism of action for 5,6-Dimethoxyquinolin-8-amine is not mentioned in the search results, it’s worth noting that antibiotics, which are structurally similar to quinoline derivatives, work by inhibiting cell wall synthesis, membrane function, protein synthesis, nucleic acid synthesis, and folic acid synthesis .
Future Directions
Properties
CAS No. |
6938-02-9 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5,6-dimethoxyquinolin-8-amine |
InChI |
InChI=1S/C11H12N2O2/c1-14-9-6-8(12)10-7(11(9)15-2)4-3-5-13-10/h3-6H,12H2,1-2H3 |
InChI Key |
RDFZQTDLGKFDNB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C(=C1)N)N=CC=C2)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1)N)N=CC=C2)OC |
6938-02-9 | |
Pictograms |
Corrosive; Acute Toxic |
Origin of Product |
United States |
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